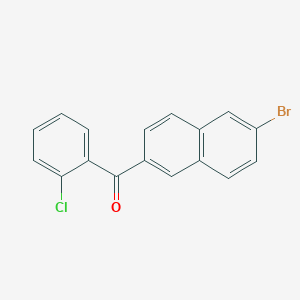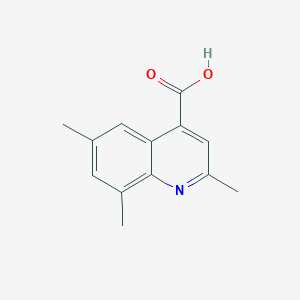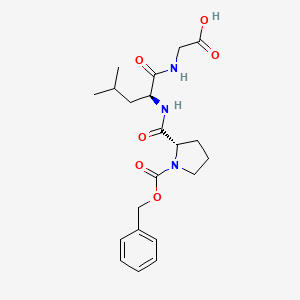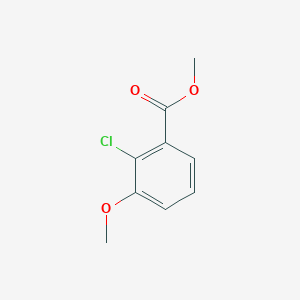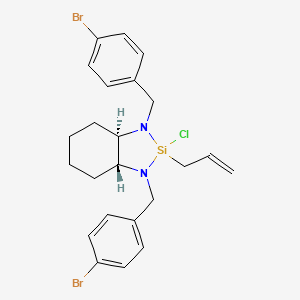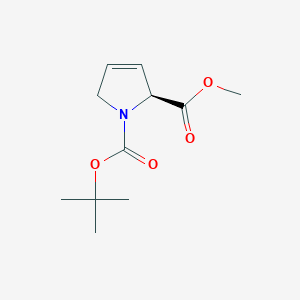
Dimethyl 3-chloropyridine-2,5-dicarboxylate
Übersicht
Beschreibung
Dimethyl 3-chloropyridine-2,5-dicarboxylate is a chemical compound with the CAS Number: 106014-21-5 . It has a molecular weight of 229.62 and its IUPAC name is dimethyl 3-chloro-2,5-pyridinedicarboxylate . It is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClNO4/c1-14-8(12)5-3-6(10)7(11-4-5)9(13)15-2/h3-4H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid substance . and is typically stored in a sealed container in a dry room at normal temperature .Wissenschaftliche Forschungsanwendungen
Herbicidal Properties
Dimethyl 3-chloropyridine-2,5-dicarboxylate, specifically its analogs, have been studied for their herbicidal properties. For instance, the 3-chloro analog of Dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates displays both post-emergence and pre-emergence herbicidal activities. This property varies with the substitution position of the chlorine atom on the pyridine ring. The application of molecular modeling techniques in this context demonstrates their utility in addressing transport problems related to herbicides (Andrea et al., 1990).
Molecular Recognition
Research has shown the potential of this compound in molecular recognition. For instance, molecular tweezers with active site carboxylic acids exhibit selective complexation behavior, influenced by the microenvironment around the carboxylic acid group. This demonstrates the compound's utility in molecular interactions, potentially useful in a variety of chemical and biological applications (Zimmerman et al., 1991).
Hydrogen Bonding Studies
The compound has been used in the study of hydrogen bonding, particularly in the context of acid-amide interactions. Such studies are crucial for understanding molecular interactions in a variety of chemical and biochemical systems (Wash et al., 1997).
Photodimerization Research
This compound is also used in studies related to photodimerization. This involves the investigation of how light can influence the dimerization process of certain chemical compounds, a topic of interest in fields like photochemistry and material sciences (Taylor & Kan, 1963).
Catalysis and Chemical Synthesis
It serves as a reference compound in research on catalysis and chemical synthesis. For instance, studies on the acylation of inert alcohols and phenols under base-free conditions have referenced compounds like this compound. This highlights its role in understanding and developing new catalytic processes (Liu et al., 2014).
Spectrophotometric Determination
The compound's derivatives have been utilized in the development of spectrophotometric methods for determining substances like free residual chlorine in water samples. This application is significant in environmental monitoring and analysis (Poboży et al., 1995).
Corrosion Inhibition
Research on corrosion inhibition of metals in acidic environments has also involved derivatives of this compound. These studies contribute to the development of more effective corrosion inhibitors, which is crucial in various industrial applications (Bouklah et al., 2005).
Structural and Interaction Studies
The compound has been used in structural and interaction studies, like the investigation of potential antithyroid drugs. Such studies are integral to drug development and understanding the interaction of drugs with biological targets (Chernov'yants et al., 2011).
Wirkmechanismus
Mode of Action
The mode of action of Dimethyl 3-chloropyridine-2,5-dicarboxylate is currently unknown due to the lack of research in this area. The compound’s interaction with its potential targets and the resulting changes at the molecular level are subjects of ongoing investigation .
Biochemical Pathways
As with its targets and mode of action, further studies are required to elucidate the pathways and their downstream effects influenced by this compound .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects is crucial for predicting the compound’s potential therapeutic or adverse effects .
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
dimethyl 3-chloropyridine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-6(10)7(11-4-5)9(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINDYKCLGNROTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466922 | |
| Record name | Dimethyl 3-chloropyridine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106014-21-5 | |
| Record name | 2,5-Dimethyl 3-chloro-2,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106014-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 3-chloropyridine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


